molecular formula C11H13F2NO B4958736 N-(3,4-difluorophenyl)-2-methylbutanamide

N-(3,4-difluorophenyl)-2-methylbutanamide

Cat. No. B4958736
M. Wt: 213.22 g/mol
InChI Key: TVNATGGVYMPRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-methylbutanamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFP-10825 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of physiological effects.

Mechanism of Action

N-(3,4-difluorophenyl)-2-methylbutanamide works by inhibiting the activity of FAAH, an enzyme that is responsible for breaking down endocannabinoids. By blocking FAAH, N-(3,4-difluorophenyl)-2-methylbutanamide increases the levels of endocannabinoids in the body, which in turn can lead to a range of physiological effects.
Biochemical and Physiological Effects
In addition to its potential analgesic effects, N-(3,4-difluorophenyl)-2-methylbutanamide has been shown to have a range of other physiological effects. For example, studies have suggested that FAAH inhibitors may have anti-inflammatory properties, which could make them useful in the treatment of conditions such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3,4-difluorophenyl)-2-methylbutanamide in lab experiments is its specificity for FAAH, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using N-(3,4-difluorophenyl)-2-methylbutanamide is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-(3,4-difluorophenyl)-2-methylbutanamide and other FAAH inhibitors. One area of interest is the development of more potent and selective inhibitors that could be used as therapeutic agents for a range of conditions. Another area of interest is the investigation of the role of FAAH in various physiological processes, which could lead to a better understanding of the mechanisms underlying these processes. Finally, researchers may also explore the potential use of FAAH inhibitors in combination with other drugs or therapies, in order to enhance their efficacy.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-2-methylbutanamide involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with 2-methylbutanoyl chloride to yield N-(3,4-difluorophenyl)-2-methylbutanamide. This compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-methylbutanamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of fields. One area of particular interest is the treatment of pain, as FAAH inhibitors have been shown to increase levels of endocannabinoids, which are known to have analgesic effects.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-3-7(2)11(15)14-8-4-5-9(12)10(13)6-8/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNATGGVYMPRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-methylbutanamide

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